4-(3-Bromophenyl)piperidine-4-carboxylic acid
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Overview
Description
4-(3-Bromophenyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the functionalization of unsaturated intermediates through one-pot reactions, which can streamline the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Bromophenyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the piperidine ring can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromophenoxy)piperidine hydrochloride: This compound shares a similar piperidine core but differs in the presence of an ether linkage.
2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid: This compound contains both bromophenyl and chlorophenyl groups, offering different chemical properties.
Uniqueness
4-(3-Bromophenyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Its bromophenyl group provides opportunities for further functionalization, while the piperidine ring enhances its stability and solubility in various solvents.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
4-(3-bromophenyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(8-10)12(11(15)16)4-6-14-7-5-12/h1-3,8,14H,4-7H2,(H,15,16) |
InChI Key |
ICOXWFNKEGRKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
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